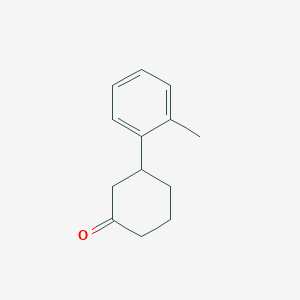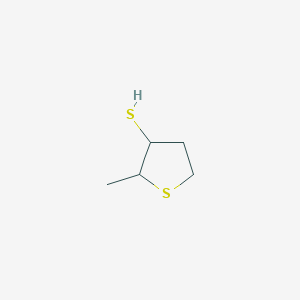
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which include high electronegativity and the ability to influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate product is then subjected to further reactions to yield the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine and trifluoromethyl groups.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In materials science, the compound is used to develop new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for target proteins or enzymes. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: This compound shares the trifluoromethyl and fluorine groups but differs in its functional group, being a phenol rather than an acetamide.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another similar compound with the same substituents but an isocyanate functional group.
Uniqueness
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both fluorine and trifluoromethyl groups imparts distinct chemical properties that can be leveraged in the design of new molecules and materials with desired characteristics.
特性
分子式 |
C9H7F4NO |
|---|---|
分子量 |
221.15 g/mol |
IUPAC名 |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F4NO/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H2,14,15) |
InChIキー |
NOAQPRNHSVZSBE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)

![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)






